2-[(2S,3R,4S,6R)-2-HYDROXY-3,4-DIMETHOXY-6-{[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CYCLOHEXYLIDENE]ACETONITRILE
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Overview
Description
2-[(2S,3R,4S,6R)-2-HYDROXY-3,4-DIMETHOXY-6-{[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CYCLOHEXYLIDENE]ACETONITRILE is a complex organic compound characterized by multiple hydroxyl and methoxy groups This compound is notable for its intricate structure, which includes a cyclohexylidene ring and an acetonitrile group
Preparation Methods
The synthesis of 2-[(2S,3R,4S,6R)-2-HYDROXY-3,4-DIMETHOXY-6-{[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CYCLOHEXYLIDENE]ACETONITRILE involves multiple steps, typically starting with the preparation of the cyclohexylidene ringIndustrial production methods often involve the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetonitrile group can be reduced to form amines.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2S,3R,4S,6R)-2-HYDROXY-3,4-DIMETHOXY-6-{[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CYCLOHEXYLIDENE]ACETONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(2S,3R,4S,6R)-2-HYDROXY-3,4-DIMETHOXY-6-{[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CYCLOHEXYLIDENE]ACETONITRILE is unique due to its specific arrangement of functional groups and its cyclohexylidene ring structure. Similar compounds include:
- N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-Acetamido-6-[(2S,3R,4S,5R)-2-acetamido-1,4,5,6-tetrahydroxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
- (2R,3R,4R,5S,6S)-2-(乙酰氧基甲基)-6-(4-氯-3-(4-乙氧基苄基)苯基)四氢-2H-吡喃-3,4,5-三乙酸酯 .
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
Molecular Formula |
C16H25NO9 |
---|---|
Molecular Weight |
375.37 g/mol |
IUPAC Name |
2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile |
InChI |
InChI=1S/C16H25NO9/c1-23-9-5-8(7(3-4-17)11(19)15(9)24-2)25-16-14(22)13(21)12(20)10(6-18)26-16/h3,8-16,18-22H,5-6H2,1-2H3/t8-,9+,10-,11+,12-,13+,14-,15+,16-/m1/s1 |
InChI Key |
KURSRHBVYUACKS-YVBXGBKRSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H](C(=CC#N)[C@@H]([C@H]1OC)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1CC(C(=CC#N)C(C1OC)O)OC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
2-(cyanomethylene)-3-hydroxy-4,5-dimethoxycyclohexyl-beta-glucoside simmondsin |
Origin of Product |
United States |
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